Reduced Basicity Compared to the Monocyclic Piperidine Analog
The 2-azabicyclo[3.2.0]heptane core of the target compound demonstrates significantly reduced basicity compared to its closest monocyclic analog, piperidine. This is a critical parameter for modulating the ADME profile of drug candidates, particularly for reducing hERG liability and improving membrane permeability. The comparison is made between the core scaffolds as a class-level inference [1].
| Evidence Dimension | pKa of the conjugate acid (basicity) |
|---|---|
| Target Compound Data | Measured pKa ~7.9 for the unsubstituted 2-azabicyclo[3.2.0]heptane scaffold |
| Comparator Or Baseline | Piperidine, pKa = 11.2 |
| Quantified Difference | ΔpKa ≈ 3.3 log units (approximately 2000-fold lower basicity) |
| Conditions | Experimental pKa measurement as reported for the core scaffold in the ChemRxiv preprint [1]. |
Why This Matters
A 2000-fold reduction in basicity directly impacts a molecule's ionization state at physiological pH, which is a key driver for oral absorption and CNS penetration, influencing compound selection over simpler piperidine analogs.
- [1] Nosyk, D. A.; Lukyanenko, S. Y.; et al. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv 2025. View Source
